molecular formula C7H5ClN2O2S B6219955 3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione CAS No. 2751620-85-4

3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6219955
CAS No.: 2751620-85-4
M. Wt: 216.6
InChI Key:
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Description

3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position, along with a lambda6,2-benzothiazole-1,1-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of polysaccharides into glucose. This inhibition can help manage blood sugar levels in diabetic patients . The compound’s structure allows for various interactions, including hydrogen bonding and hydrophobic interactions, which enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the amino and chloro substituents.

    2-aminobenzothiazole: Similar structure but with an amino group at the 2-position.

    5-chlorobenzothiazole: Similar structure but with a chlorine atom at the 5-position.

Uniqueness

3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves the reaction of 5-chloro-2-aminobenzenesulfonic acid with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzenamine. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product.", "Starting Materials": [ "5-chloro-2-aminobenzenesulfonic acid", "thionyl chloride", "2-mercaptobenzothiazole" ], "Reaction": [ "Step 1: 5-chloro-2-aminobenzenesulfonic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 5-chloro-2-chlorosulfonylbenzenamine.", "Step 2: 5-chloro-2-chlorosulfonylbenzenamine is then reacted with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide to form 3-amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione." ] }

CAS No.

2751620-85-4

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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